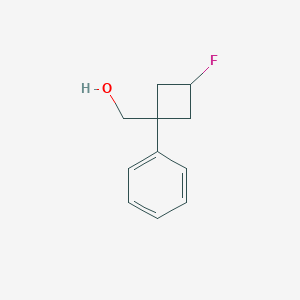

(3-Fluoro-1-phenylcyclobutyl)methanol

Description

Significance of Fluorinated Organic Molecules in Chemical Sciences

Fluorine is the most electronegative element, and its incorporation can significantly alter the electron distribution within a molecule. This can influence a compound's acidity, basicity, and dipole moment, thereby affecting its reactivity and intermolecular interactions. The carbon-fluorine bond is exceptionally strong, which often leads to enhanced metabolic stability in drug candidates, a crucial factor in pharmaceutical development. Furthermore, the substitution of hydrogen with fluorine, which has a relatively small van der Waals radius, can lead to improved binding affinity to target proteins without causing significant steric hindrance. This strategic use of fluorine allows chemists to fine-tune the properties of organic compounds for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-1-phenylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXHDVISYWUCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CO)C2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 1 Phenylcyclobutyl Methanol and Its Analogs

Retrosynthetic Strategies and Key Precursors

Retrosynthetic analysis of (3-Fluoro-1-phenylcyclobutyl)methanol reveals several viable pathways for its construction. The primary disconnections involve the carbon-fluorine bond and the carbon-carbon bonds forming the cyclobutane (B1203170) ring.

One common strategy involves disconnecting the C-F bond first. This approach identifies a key intermediate such as (3-hydroxy-1-phenylcyclobutyl)methanol or a related ketone, 3-hydroxy-1-phenylcyclobutanecarboxylic acid. This precursor, containing a hydroxyl group at the C3 position, can then be subjected to a deoxofluorination reaction to introduce the fluorine atom.

A second major strategy focuses on building the fluorinated cyclobutane ring from acyclic precursors. This can be envisioned through a [2+2] cycloaddition reaction. For instance, the reaction between styrene (B11656) and a suitable fluoroalkene could directly generate the 3-fluoro-1-phenylcyclobutane skeleton. Subsequent functional group manipulation at the C1 position would then be required to install the methanol (B129727) group.

A third approach involves the disconnection of the cyclobutane ring itself, leading to a 1,4-difunctionalized open-chain precursor. An intramolecular ring-closing reaction, such as the cyclization of a suitably substituted 1,4-dihalobutane derivative, could form the cyclobutane ring.

Key precursors for these strategies include:

1-Phenylcyclobutane-1-carboxylic acid : A versatile precursor that can be reduced to the corresponding alcohol and then hydroxylated or fluorinated at the C3 position. achemblock.com

Styrene and its derivatives : Essential building blocks for [2+2] cycloaddition reactions to form the 1-phenylcyclobutane core. nih.govresearchgate.net

Fluoroalkenes : Reaction partners for styrenes in [2+2] cycloadditions to directly introduce the fluorine atom.

1,3-disubstituted cyclobutanones : These can serve as key intermediates for introducing the phenyl and hydroxymethyl groups. nih.gov

Carbon-Carbon Bond Formation for Cyclobutane Ring Construction

The construction of the strained four-membered cyclobutane ring is a critical step in the synthesis of this compound. The two primary methods for this are [2+2] cycloaddition reactions and intramolecular ring-closing reactions.

The [2+2] cycloaddition is one of the most direct and widely used methods for synthesizing cyclobutane rings. nih.gov This reaction involves the union of two unsaturated components, typically alkenes, to form a four-membered ring. Photochemical [2+2] cycloadditions are particularly common for accessing cyclobutane structures. tum.delibretexts.org

For the synthesis of analogs of the target molecule, the photochemical [2+2] cycloaddition of styrenes provides a frequently utilized route for creating multi-substituted cyclobutanes. researchgate.net The reaction can proceed via direct excitation of one of the alkene partners or through the use of a photosensitizer. tum.de For example, the reaction of styrene with an electron-deficient alkene can be promoted by visible light photocatalysis to yield unsymmetrically substituted cyclobutanes. nih.govrsc.org

A general representation of a [2+2] cycloaddition to form a 1-phenylcyclobutane derivative is shown below:

![[2+2] cycloaddition of styrene](https://storage.googleapis.com/llm-assets/synthetic-research/image.png)

The regioselectivity and stereoselectivity of these reactions can be influenced by the electronic properties of the substituents on the reacting alkenes and the reaction conditions. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| Styrene | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | Phenyl 3-phenyl-1-(phenyl-carbonyl)-cyclobut-2-ene-1-carboxylate | 84% | nih.gov |

| Electron-deficient Styrenes | (Self-dimerization) | 4CzIPN, Blue LED | Substituted 1,2-diphenylcyclobutanes | up to 93% | nih.gov |

| Styrene | Electron-deficient alkene | Ru(bpm)₃²⁺, visible light | Unsymmetrically substituted phenylcyclobutanes | High | nih.gov |

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

An alternative to cycloaddition is the formation of the cyclobutane ring through intramolecular cyclization of an open-chain precursor. These ring-closing reactions typically involve the formation of one or two carbon-carbon bonds from a 1,4-difunctionalized butane (B89635) derivative.

One such strategy is the intramolecular alkylation of malonate derivatives, which can lead to 1,3-disubstituted cyclobutanes after a decarboxylation step. nih.gov While less direct than cycloaddition, this method offers a high degree of control over the substitution pattern of the final product.

Another approach involves the Dieckmann condensation of a 1,4-dicarboxylic acid ester to form a cyclobutanone, which can then be further functionalized. While specific examples leading directly to the this compound skeleton are not prevalent in the literature, the general principles of intramolecular cyclization remain a viable synthetic tool for constructing the cyclobutane core.

Introduction of Fluorine via Selective Fluorination Reactions

The introduction of a fluorine atom onto the cyclobutane ring is a crucial transformation. This can be achieved through either electrophilic or nucleophilic fluorination methods, depending on the nature of the precursor.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center, such as an enol or enolate, with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and safest electrophilic fluorinating agents. wikipedia.org

For the synthesis of this compound, a precursor such as 1-phenyl-3-cyclobutanone could be converted to its enolate or silyl (B83357) enol ether and then treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. This would introduce the fluorine atom at the C3 position. Subsequent reduction of the ketone and manipulation of the C1 substituent would lead to the target molecule.

| Substrate Type | Fluorinating Agent | Product Type | General Yields | Reference |

| Enolates/Silyl Enol Ethers | NFSI | α-Fluoro ketones | Good to Excellent | wikipedia.org |

| β-Ketoesters | Selectfluor® | α-Fluoro-β-ketoesters | High | illinois.edu |

| Electron-rich arenes | Selectfluor® | Aryl fluorides | Variable | youtube.com |

Table 2: Common Electrophilic Fluorination Reagents and Substrates

The stereochemical outcome of such reactions can often be controlled by using chiral catalysts or auxiliaries, allowing for the enantioselective synthesis of fluorinated compounds. illinois.edu

Nucleophilic fluorination is a widely used method that typically involves the displacement of a leaving group, such as a hydroxyl group or a sulfonate ester, by a nucleophilic fluoride (B91410) source. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analog, Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), are highly effective for the deoxofluorination of alcohols. sci-hub.seresearchgate.netsigmaaldrich.com

In a synthetic route towards this compound, a key intermediate would be (3-hydroxy-1-phenylcyclobutyl)methanol. Treatment of this diol with a reagent like DAST could potentially lead to the selective replacement of the secondary hydroxyl group at the C3 position with fluorine. The reaction generally proceeds with inversion of stereochemistry at the reacting center. nih.gov

The chemoselectivity of fluorinating a diol can be challenging, and protection of the primary alcohol may be necessary to ensure fluorination occurs at the desired secondary position.

| Reagent | Substrate | Product | Key Features | Reference |

| DAST | Alcohols | Alkyl Fluorides | Mild, versatile, risk of thermal instability | sci-hub.seresearchgate.net |

| Deoxo-Fluor® | Alcohols, Ketones | Alkyl Fluorides, gem-Difluorides | More thermally stable than DAST | sigmaaldrich.com |

| DAST | Cyclic α-hydroxy-β-ketoesters | α-fluoro-β-ketoesters | High stereospecificity (inversion) | nih.gov |

Table 3: Common Nucleophilic Deoxofluorination Reagents

The choice between electrophilic and nucleophilic fluorination strategies depends heavily on the availability of suitable starting materials and the desired stereochemistry of the final product.

Radical-Mediated Fluorination Processes

Radical-mediated fluorination has emerged as a powerful tool for the introduction of fluorine atoms into organic molecules, offering a complementary approach to traditional nucleophilic and electrophilic methods. wikipedia.org These processes involve the generation of a carbon-centered radical which then reacts with a fluorine atom source. wikipedia.org While direct radical fluorination of the (1-phenylcyclobutyl)methanol (B13520441) core is not extensively detailed, the principles of radical C-H functionalization and fluorination of related cyclobutane systems provide a viable synthetic route.

A key challenge in the functionalization of cyclobutanes is the high bond dissociation energy of their C-H bonds. rsc.org However, radical cascade reactions have been developed to overcome this, enabling the synthesis of highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes. rsc.orgrsc.orgrsc.org These reactions often employ a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), which can also serve as a nitrogen or fluorine source. rsc.orgrsc.org The mechanism may involve the abstraction of a hydrogen atom to form a cyclobutyl radical, which can then undergo further reactions, including fluorination. rsc.org

Historically, reagents for radical fluorination were limited to highly reactive substances like fluorine gas (F₂), hypofluorites, and xenon difluoride (XeF₂). wikipedia.org The development of electrophilic N-F reagents, such as NFSI, has significantly expanded the scope and practicality of radical fluorination by providing a more manageable source of fluorine atoms. wikipedia.org These reagents can effectively trap radical intermediates, leading to the formation of C-F bonds. wikipedia.org For a substrate like a 1-phenylcyclobutane derivative, a radical could be generated at the C3 position, followed by trapping with an N-F reagent to install the fluorine atom.

| Reagent Type | Examples | Role in Radical Fluorination |

| Fluorine Atom Source | F₂, CF₃OF, XeF₂, N-Fluorobenzenesulfonimide (NFSI) | Provides the fluorine atom that bonds to the carbon radical. wikipedia.org |

| Radical Initiator/Catalyst | Copper salts | Can facilitate the generation of radical intermediates from C-H bonds. rsc.orgrsc.org |

| Oxidant | N-Fluorobenzenesulfonimide (NFSI) | Can act as both an oxidant to generate radicals and the fluorine source. rsc.orgrsc.org |

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the puckered nature of the four-membered ring. The development of stereoselective methods is crucial for accessing specific isomers of this compound, which may have distinct biological activities.

Diastereoselective Control in Cyclobutyl Synthesis

Another powerful strategy for creating functionalized cyclobutanes with high diastereoselectivity is the ring-opening of bicyclo[1.1.0]butanes (BCBs). researchgate.net Catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs can yield either 1,1,3-trisubstituted or 1,2,3-trisubstituted cyclobutanes as single diastereoisomers, depending on the copper catalyst used (Cu(I) vs. Cu(II)). researchgate.net Similarly, the cycloaddition of BCBs with reagents like triazolinediones can produce multi-substituted cyclobutanes with cis-1,3-heteroatom substitutions. rsc.org These methods provide reliable access to specific diastereomers of complex cyclobutane scaffolds.

| Method | Key Reagents/Catalysts | Outcome |

| Diastereoselective Reduction | NaBH₄, Tetrahydrofuran (THF) | Synthesis of cis-1,3-disubstituted cyclobutanes. acs.orgacs.org |

| Ring-opening of BCBs | Cu(I) or Cu(II) catalysts | Regiodivergent synthesis of multi-substituted cyclobutanes with high diastereoselectivity. researchgate.net |

| Cycloaddition of BCBs | Triazolinediones | Diastereoselective synthesis of cyclobutanes with cis-1,3-heteroatom substitutions. rsc.org |

Enantioselective Methodologies

The synthesis of specific enantiomers of chiral fluorinated cyclobutanes is a formidable task in synthetic chemistry. nih.gov A significant breakthrough involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.netbohrium.com This method provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.govresearchgate.netbohrium.com The resulting chiral borylated cyclobutanes are versatile intermediates that can be further functionalized to produce a diverse range of enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net

Visible-light-induced asymmetric [2+2] cycloaddition of alkenes presents another avenue for producing chiral cyclobutanes. chemistryviews.org While some methods require directing groups, recent advancements have led to directing-group-free versions. chemistryviews.org One such strategy involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition, yielding enantioenriched bicyclic products containing a cyclobutane ring. chemistryviews.org Desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base also offers a pathway to stereoenriched fluorinated compounds. nih.gov

Chemoenzymatic and Organocatalytic Approaches

Chemoenzymatic and organocatalytic strategies offer green and efficient alternatives for the synthesis of chiral molecules, including cyclobutane derivatives. nih.govresearchgate.net These methods combine the selectivity of enzymes or small organic catalysts with the versatility of chemical transformations. mdpi.com

Organocatalysis has been successfully applied to the enantioselective synthesis of cyclobutanes through formal [2+2] cycloadditions. rsc.orgresearchgate.net For instance, a tandem iminium–enamine activation of enals, catalyzed by a chiral organic molecule, can initiate a vinylogous Friedel–Crafts alkylation followed by a [2+2] cycloaddition to yield highly functionalized cyclobutanes with excellent diastereo- and enantiocontrol. rsc.org Organocatalyzed fluorination-induced ring expansions of allylic cyclobutanols have also been developed, demonstrating the utility of organocatalysis in manipulating fluorinated four-membered rings. mdpi.com

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations. mdpi.com For example, a biocatalytic cyclopropanation using an engineered myoglobin (B1173299) variant can produce α-cyclopropylpyruvates with high enantiomeric excess. These products can then be converted via a photochemical ring expansion into enantiopure cyclobutenoates, demonstrating a powerful combination of biocatalysis and chemical synthesis. rsc.org Lipases and transaminases are also employed in chemoenzymatic routes, often for the kinetic resolution of racemic intermediates to provide access to enantiomerically pure building blocks. documentsdelivered.com

Cascade and One-Pot Reactions for Accelerated Synthesis

Cascade and one-pot reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, avoiding the need for isolation and purification of intermediates. This approach is particularly valuable for accelerating the synthesis of intricate structures like this compound.

A notable example is the copper-catalyzed radical cascade reaction of simple cyclobutanes to form highly functionalized cyclobutene derivatives. rsc.orgrsc.orgrsc.org This process can involve the cleavage of multiple C-H bonds and the formation of several new bonds in a single pot. rsc.orgrsc.org Another strategy involves an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition, which proceeds in a cascade fashion to produce enantioenriched oxa- nih.govresearchgate.net-bicyclic heptanes. chemistryviews.org

Organocatalytic formal [2+2] cycloadditions can also be designed as cascade reactions. A process initiated by a vinylogous Friedel–Crafts alkylation leads directly to functionalized cyclobutanes with three contiguous stereocenters in a single step. rsc.org Furthermore, cascade reactions involving intramolecular Michael-aldol additions have been used to construct bicyclic ring systems fused to a cyclobutane core. u-fukui.ac.jp These accelerated synthetic routes offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

| Reaction Type | Key Features | Product |

| Copper-Catalyzed Radical Cascade | Cleavage of multiple C-H bonds, formation of C-N/C-S or C-Br bonds. rsc.orgrsc.org | Highly functionalized cyclobutene derivatives. rsc.orgrsc.org |

| Iridium/Photoredox Cascade | Asymmetric allylic etherification followed by [2+2] cycloaddition. chemistryviews.org | Enantioenriched oxa- nih.govresearchgate.net-bicyclic heptanes. chemistryviews.org |

| Organocatalytic Cascade | Vinylogous Friedel–Crafts alkylation followed by [2+2] cycloaddition. rsc.org | Functionalized cyclobutanes with three stereocenters. rsc.org |

| Intramolecular Michael-Aldol Cascade | Sequential formation of C-C bonds to build fused ring systems. u-fukui.ac.jp | Bicyclo[3.2.0]heptanes. u-fukui.ac.jp |

Chemical Reactivity and Transformation Studies of 3 Fluoro 1 Phenylcyclobutyl Methanol

Reactions Involving the Hydroxyl Functional Group

The primary alcohol moiety in (3-Fluoro-1-phenylcyclobutyl)methanol is expected to undergo reactions typical of simple alcohols. These transformations, which target the C-O bond or the O-H bond, are fundamental in synthetic organic chemistry for the introduction of various functional groups.

Key reactions include:

Esterification: In the presence of an acid catalyst or through conversion to an acyl chloride, the hydroxyl group can react with carboxylic acids to form the corresponding esters. This reaction is a common strategy for creating derivatives or installing protecting groups.

Oxidation: Subjecting the compound to mild oxidizing agents would likely convert the primary alcohol to (3-fluoro-1-phenylcyclobutyl)carbaldehyde. Stronger oxidation conditions could lead to the formation of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid.

Conversion to Halides: The hydroxyl group can be substituted by a halogen atom (Cl, Br, I) using standard reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding the corresponding (halomethyl)cyclobutane derivative. This transformation provides a gateway to a variety of nucleophilic substitution products.

While specific studies on this compound are not extensively documented in this context, the reactivity is inferred from the well-established chemistry of primary alcohols.

Cyclobutane (B1203170) Ring Opening Reactions

The inherent ring strain of the cyclobutane core makes it susceptible to cleavage under various conditions, leading to the formation of linear, functionalized products. This reactivity provides a powerful synthetic route to acyclic compounds that might be otherwise difficult to prepare.

Recent research has demonstrated that cyclobutanols can undergo ring-opening fluorination in the presence of metal catalysts. researchgate.netoup.comoup.com These reactions typically involve the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon, followed by the introduction of a fluorine atom. For this compound, this transformation would likely proceed via its corresponding cyclobutanol (B46151) precursor, 1-phenyl-3-fluorocyclobutanol, or potentially directly under specific oxidative conditions.

Studies on analogous 1-arylcyclobutanols have shown that silver(I) or manganese(II) salts can catalyze this transformation using an electrophilic fluorine source like Selectfluor. researchgate.netoup.comrawdatalibrary.netacs.org The reaction is proposed to proceed through a radical mechanism. oup.com An alkoxy radical is generated, which then undergoes β-scission of a C-C bond to open the ring. This cleavage preferentially occurs to form the more stable carbon-centered radical. oup.com The resulting radical is then trapped by a fluorine atom to yield a γ-fluorinated ketone. researchgate.netoup.com

Applying this to the structure of this compound, a metal-catalyzed oxidative ring-opening would be expected to cleave either the C1-C2 or C1-C4 bond, leading to a γ-fluoro ketone derivative. The regioselectivity would be influenced by the stability of the intermediary radical.

Table 1: Representative Conditions for Metal-Catalyzed Ring-Opening Fluorination of Cyclobutanols

| Catalyst | Fluorine Source | Solvent | Temperature (°C) | Typical Product | Reference |

|---|---|---|---|---|---|

| Ag(I) salt | Selectfluor | Benzene (B151609)/Water | 60 | γ-Fluoroalkyl ketone | oup.com |

| Mn(OAc)₂ | Selectfluor | Dichloroethane | 80 | γ-Fluoroketone | acs.org |

Beyond metal catalysis, radical-mediated reactions can induce transformations of the cyclobutane ring. The cyclobutylcarbinyl radical, which could be generated from this compound via hydrogen abstraction or other radical initiation methods, is known to undergo a rapid ring-opening rearrangement to form a homoallylic radical (a 4-pentenyl radical). acs.org

Density functional theory (DFT) calculations have shown that fluorine substituents have a significant impact on this rearrangement. acs.orgnih.gov In general, fluorine atoms on the cyclobutane ring tend to retard the rate of the ring-opening process. acs.org This effect is attributed to a combination of factors, including the influence of fluorine on the ring strain of the cyclobutane and the inherent bond-strengthening effects of fluorine substituents. acs.org Therefore, a radical generated on the methanol (B129727) carbon of the title compound would be expected to open more slowly than its non-fluorinated counterpart. The presence of the phenyl group at C1 would stabilize the cyclobutylcarbinyl radical, further influencing the kinetics of the ring-opening.

Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, generating a carbocation at the C1 position of the cyclobutane ring. This tertiary carbocation is stabilized by the adjacent phenyl group. Such intermediates are prone to skeletal reorganizations, most notably the Wagner-Meerwein rearrangement, which involves the migration of an adjacent alkyl or aryl group to the cationic center. wikipedia.org

For the 1-phenylcyclobutyl)methyl cation, several outcomes are plausible:

Ring Expansion: Migration of one of the adjacent cyclobutane carbons (C2 or C4) to the C1 carbocation would result in the formation of a more stable cyclopentyl cation. Subsequent loss of a proton would yield a substituted cyclopentene.

Phenyl Migration: A 1,2-shift of the phenyl group could occur, although this is generally less favored than ring expansion for relieving the strain of a four-membered ring.

Hydride Shift/Elimination: Rearrangement could be followed by elimination to form various unsaturated products.

The fluorine atom at the C3 position would exert a strong electron-withdrawing inductive effect, destabilizing the development of positive charge at C1. brainly.com This would likely increase the activation energy for the initial carbocation formation, making the rearrangement more difficult compared to the non-fluorinated analogue. Similar Wagner-Meerwein rearrangements have been observed in the electrophilic fluorination of bicyclic alkenes, where a carbocation intermediate is captured by a nucleophile after a skeletal reorganization. nih.govbeilstein-archives.org

Reactivity Influenced by Fluorine Substitution

The fluorine atom at the C3 position profoundly influences the reactivity of the entire molecule through its potent electronic effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). brainly.com This effect polarizes the C-F bond and transmits through the sigma framework, decreasing the electron density at nearby atoms.

This inductive withdrawal has several consequences:

Carbocation Destabilization: As mentioned in section 3.2.3, the -I effect of the fluorine atom would destabilize any carbocation formed at the C1 position, thereby retarding the rate of acid-catalyzed rearrangements.

Radical Reaction Modulation: DFT studies confirm that fluorine substitution modestly inhibits the ring-opening of the cyclobutylcarbinyl radical. nih.gov

Acidity of Protons: The acidity of the C-H protons on the cyclobutane ring, particularly at C2 and C4, would be slightly increased due to the inductive effect of the nearby fluorine.

Conversely, fluorine also possesses lone pairs of electrons that can be donated through resonance (+M or +R effect). stackexchange.comrsc.orgechemi.com This effect is most significant when the fluorine is directly attached to an electron-deficient center, such as a carbocation. stackexchange.comechemi.com However, in this compound, the fluorine is located at the C3 position, which is remote from the primary reaction centers at C1 (hydroxyl group) and the phenyl ring. Therefore, its electronic influence is dominated by the through-bond inductive effect rather than a through-space resonance effect.

Transformations of the Phenyl Moiety

The phenyl group is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring—in this case, the (3-fluoro-1-(hydroxymethyl)cyclobut-1-yl) group—governs the rate and regioselectivity of the substitution.

This substituent is classified as an alkyl group. Alkyl groups are generally considered to be weakly activating and ortho, para-directing. libretexts.orgpressbooks.pub

Activating Nature: Alkyl groups donate electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

Directing Effect: The electron-donating nature of the alkyl group stabilizes the arenium ion intermediate formed during the reaction. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions, as this allows for a resonance structure where the positive charge is placed on the carbon directly attached to the alkyl group. The meta attack does not benefit from this stabilization.

Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation would be expected to yield a mixture of ortho- and para-substituted products. The steric bulk of the cyclobutyl substituent might favor substitution at the less hindered para position. masterorganicchemistry.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3-fluoro-1-phenylcyclobutyl)carbaldehyde |

| 3-fluoro-1-phenylcyclobutane-1-carboxylic acid |

| 1-phenyl-3-fluorocyclobutanol |

| Selectfluor |

| γ-fluorinated ketone / γ-fluoro ketone |

| Benzene |

| Dichloroethane |

| Thionyl chloride |

| Phosphorus tribromide |

| Nitric acid |

| Sulfuric acid |

| Bromine |

Spectroscopic and Structural Elucidation of 3 Fluoro 1 Phenylcyclobutyl Methanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

X-ray Crystallography for Solid-State Structural Determination

There are no published reports of the single-crystal X-ray diffraction analysis of (3-Fluoro-1-phenylcyclobutyl)methanol. X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a solid-state, confirming bond lengths, bond angles, and the precise stereochemical configuration. In the absence of such a study, the exact solid-state conformation and intermolecular interactions of the compound remain unknown.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

While general principles of vibrational spectroscopy can predict the expected absorption bands for the functional groups present in this compound, specific experimental data from Infrared (IR) and Raman spectroscopy are not publicly documented.

Expected Vibrational Modes:

O-H stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum due to the hydroxyl group.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-O stretch: The stretching vibration of the C-O single bond in the alcohol is expected in the range of 1000-1260 cm⁻¹.

C-F stretch: A strong absorption band corresponding to the C-F bond stretching is anticipated in the region of 1000-1400 cm⁻¹.

Aromatic C=C stretch: Benzene (B151609) ring vibrations would result in characteristic peaks in the 1450-1600 cm⁻¹ region.

Without experimental spectra, the precise frequencies and intensities of these vibrational modes for this compound cannot be confirmed.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

The molecular formula of this compound is C₁₁H₁₃FO, corresponding to a molecular weight of 180.22 g/mol bldpharm.com. Mass spectrometry would be used to confirm this molecular weight via the molecular ion peak ([M]⁺). The fragmentation pattern would provide valuable structural information.

Anticipated Fragmentation Pathways:

Loss of a water molecule ([M-H₂O]⁺) from the alcohol.

Loss of the hydroxymethyl group ([M-CH₂OH]⁺).

Cleavage of the cyclobutane (B1203170) ring.

Fragments corresponding to the phenyl group (e.g., m/z 77).

However, specific mass spectral data, including the relative abundances of fragment ions, are not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Experimental data on the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of this compound are not publicly available. The phenyl group is the primary chromophore in the molecule.

Expected Spectroscopic Properties:

UV-Vis Absorption: The molecule would be expected to exhibit absorption bands in the UV region, characteristic of the π-π* transitions of the benzene ring. These typically occur around 254 nm.

Fluorescence: The fluorescence properties would depend on the efficiency of radiative decay from the excited electronic states. Many aromatic compounds exhibit fluorescence, and the emission spectrum would likely be red-shifted compared to the absorption spectrum.

Without experimental data, the specific wavelengths of maximum absorption and emission, as well as the quantum yield of fluorescence, remain undetermined.

Computational and Theoretical Investigations of 3 Fluoro 1 Phenylcyclobutyl Methanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic structure of molecules. researchgate.netajchem-a.com DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules. researchgate.net Ab initio calculations, while often more computationally intensive, can provide highly accurate benchmark data. nist.govdocumentsdelivered.com These methods are applied to determine the molecule's geometry, orbital energies, and charge distribution.

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy arrangement of the atoms on the potential energy surface. For (3-Fluoro-1-phenylcyclobutyl)methanol, this process involves analyzing various possible conformers.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Calculated at B3LYP/6-31G(d) level) Note: This data is illustrative and represents typical values for similar structures.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-F | 1.395 |

| C-O | 1.430 | |

| O-H | 0.965 | |

| Bond Angle (°) | F-C-C | 109.8 |

| C-C-O | 112.5 | |

| C-O-H | 109.1 | |

| Dihedral Angle (°) | F-C-C-C (Ring) | -25.5 (Puckering) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed over the phenyl ring and the carbon atoms bonded to the electronegative fluorine and oxygen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is for illustrative purposes.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.85 | Phenyl Ring, Oxygen Atom |

| LUMO | -0.95 | Phenyl Ring, C-F Moiety |

| HOMO-LUMO Gap (ΔE) | 5.90 | - |

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. mdpi.comuni-muenchen.de The MEP map uses a color scale to represent different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential.

In an MEP map of this compound, the most negative regions (red) would be concentrated around the electronegative oxygen and fluorine atoms, identifying them as likely sites for electrophilic attack or hydrogen bond donation. ajchem-a.com The most positive region (blue) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or hydrogen bond acceptance. The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, one can determine activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, computational methods could be used to model various reactions, such as the esterification of the hydroxyl group, oxidation to the corresponding ketone or aldehyde, or nucleophilic substitution reactions. For example, modeling an S N 2 reaction at the carbon bearing the fluorine atom would involve calculating the energy barrier for the nucleophile's approach and the fluoride (B91410) ion's departure. FMO theory can also be applied to predict how the orbitals of the reactants will interact during the reaction. wikipedia.orgnumberanalytics.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, one can generate theoretical spectra that can be compared directly with experimental IR and NMR spectra. researchgate.net

For this compound, DFT calculations could predict:

Infrared (IR) Frequencies: The vibrational frequencies corresponding to key functional groups, such as the O-H stretch of the alcohol, the C-F stretch, and the aromatic C-H and C=C stretches of the phenyl ring. researchgate.net

NMR Chemical Shifts: The isotropic shielding constants for ¹H, ¹³C, and ¹⁹F nuclei can be calculated and converted to chemical shifts. This allows for the assignment of peaks in experimental NMR spectra to specific atoms in the molecule, aiding in structure confirmation.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data Note: This data is illustrative and represents typical agreement between calculated and experimental values.

| Spectroscopic Data | Calculated Value | Expected Experimental Value |

|---|---|---|

| IR Freq. (O-H stretch, cm⁻¹) | 3650 | ~3400-3600 |

| IR Freq. (C-F stretch, cm⁻¹) | 1105 | ~1000-1100 |

| ¹H NMR Shift (HO-CH₂, ppm) | 3.70 | ~3.5-3.8 |

| ¹³C NMR Shift (C-F, ppm) | 88.5 | ~85-95 |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.govgfz-potsdam.de MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the exploration of the molecule's conformational space at a given temperature. researchgate.net

An MD simulation of this compound, often performed in a simulated solvent environment, would reveal the flexibility of the molecule. It could show the dynamic puckering of the cyclobutyl ring, rotations around single bonds (e.g., the C-C bond connecting the ring to the hydroxymethyl group), and the interactions between the solute and solvent molecules. nih.gov This provides a more realistic understanding of the molecule's behavior in solution, complementing the static picture from geometry optimizations. nih.gov

Applications of 3 Fluoro 1 Phenylcyclobutyl Methanol As a Versatile Synthetic Building Block

Synthesis of Complex Fluorinated Cyclobutyl Derivatives

The chemical reactivity of (3-Fluoro-1-phenylcyclobutyl)methanol allows it to be a starting point for a variety of more complex fluorinated cyclobutane (B1203170) derivatives. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching larger molecular fragments. The inherent ring strain of the cyclobutane core can also be harnessed in ring-opening or ring-expansion reactions to generate diverse molecular architectures. researchgate.net

Methods for creating chiral fluorinated cyclobutane derivatives often involve sophisticated catalytic processes, such as asymmetric hydroboration of gem-difluorinated cyclobutenes. researchgate.netnih.gov While not directly starting from this compound, these methods highlight the importance and accessibility of chiral fluorinated four-membered rings as versatile synthetic intermediates. researchgate.netnih.gov The presence of the hydroxyl group in this compound provides a direct site for derivatization, allowing for the synthesis of esters, ethers, and other analogs, thereby expanding the library of accessible complex molecules built upon this fluorinated scaffold.

Table 1: Potential Transformations of this compound

| Reaction Type | Functional Group Targeted | Potential Product Class |

|---|---|---|

| Esterification | Hydroxyl (-OH) | Cyclobutyl esters |

| Etherification | Hydroxyl (-OH) | Cyclobutyl ethers |

| Oxidation | Hydroxyl (-OH) | Cyclobutyl ketones/aldehydes |

| Nucleophilic Substitution | Hydroxyl (after conversion to leaving group) | Amines, Azides, Thiols |

Scaffold for Novel Chemical Entities in Organic Synthesis

The this compound structure serves as a valuable scaffold for generating novel chemical entities. The cyclobutane ring is a recognized bioisostere, often used as a more rigid and metabolically stable analogue for groups like gem-dimethyl or tert-butyl moieties. nih.gov The introduction of a fluorine atom onto this scaffold imparts unique properties. Due to fluorine's high electronegativity, the C-F bond is highly polarized, which can influence the molecule's conformation, dipole moment, and ability to participate in hydrogen bonding.

This unique combination of a rigid cyclobutane core, a phenyl group for further functionalization, and a strategically placed fluorine atom makes the scaffold attractive for building libraries of new compounds. Organic chemists can utilize this building block to systematically explore chemical space by modifying the hydroxyl and phenyl groups to create a wide array of derivatives with distinct physicochemical properties. The synthesis of such novel entities is crucial for discovering molecules with new functions and applications.

Precursor in Medicinal Chemistry Research

In medicinal chemistry, the fluorinated cyclobutane motif is highly sought after for its ability to modulate the properties of bioactive molecules. This compound is a key precursor for compounds that interact with biological targets. The fluorine atom can alter binding affinity to proteins by engaging in favorable electrostatic interactions or by modifying the acidity of nearby protons.

A notable example is the development of 3-(Phenylcyclobutyl)-1,2,4-triazoles as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Research in this area demonstrated that the specific inclusion of a fluorine atom on the cyclobutane ring significantly improved the pharmacokinetic profile of these inhibitors. nih.gov The fluorine atom's influence on metabolic stability is a key consideration; the strong C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life. The cyclobutane ring itself provides a rigid conformation that can orient the crucial phenyl and triazole groups for optimal binding within the enzyme's active site.

Table 2: Influence of Fluorine on Molecular Properties in Medicinal Chemistry

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Binding Affinity | Can increase or decrease | Alters electrostatic interactions and local acidity. |

| Metabolic Stability | Generally increases | C-F bond is strong and resistant to enzymatic cleavage. nih.gov |

| Lipophilicity | Increases | Can affect cell membrane permeability and bioavailability. |

| Conformation | Influences molecular shape | Gauche effects and steric interactions can lock conformation. |

Role in Materials Science Research

While specific applications of this compound in materials science are not extensively documented, its structure suggests potential utility based on the known properties of fluorinated polymers. Fluorinated polymers, such as fluorinated polyurethanes (FPU), are known for their low surface energy, thermal stability, and chemical resistance. mdpi.com

The hydroxyl group of this compound allows it to act as a monomer or a chain-capping agent in polymerization reactions. mdpi.com For instance, it could be incorporated into polyester (B1180765) or polyurethane chains. The presence of the fluorocyclobutyl and phenyl groups within the polymer backbone would be expected to impart specific properties to the resulting material. The fluorine could enhance hydrophobicity and thermal stability, while the rigid cyclobutane and phenyl groups could increase the polymer's glass transition temperature and mechanical strength. This makes derivatives of this compound potential candidates for developing novel high-performance polymers, coatings, and other advanced materials. mdpi.comacs.org

Future Perspectives and Emerging Research Directions

Development of Greener and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is profoundly influencing the synthesis of complex molecules. For fluorinated cyclobutanes, this involves moving away from hazardous reagents and energy-intensive conditions towards more eco-friendly alternatives.

Key research areas include:

Photocatalysis: Sunlight-promoted [2+2] cycloadditions are being explored to create cyclobutane (B1203170) derivatives without the need for added photocatalysts. researchgate.net This approach leverages renewable energy sources and minimizes waste.

Water-Driven Procedures: The development of protocols that use water as a solvent is a cornerstone of green chemistry. Sustainable, copper-free methods for synthesizing heterocyclic compounds in water have been successfully developed, and similar principles can be applied to carbocyclic systems like cyclobutanes. rsc.org

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Implementing flow chemistry for fluorination and cyclobutane formation can lead to higher yields and reduced environmental impact.

Biocatalysis: The use of enzymes in synthesis provides high selectivity under mild conditions. Chemoenzymatic strategies, such as the enzymatic oxidation used in the synthesis of 3-deoxy-3-fluoro-L-fucose, demonstrate the potential for creating complex fluorinated molecules with high precision. rsc.org

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches

| Feature | Conventional Synthetic Routes | Greener/Sustainable Routes |

|---|---|---|

| Energy Source | Often relies on thermal heating | Utilizes alternative energy like sunlight (photochemistry) |

| Solvents | Typically organic, often hazardous | Water, or solvent-free conditions |

| Catalysts | Heavy metals, stoichiometric reagents | Reusable heterogeneous catalysts, enzymes |

| Waste Generation | Can be significant (e.g., E-factor) | Minimized through atom economy and catalyst recycling |

| Process Type | Batch processing | Continuous flow chemistry |

Exploration of Novel Reactivity Patterns and Selectivity

Research into the reactivity of fluorinated cyclobutanes is uncovering new ways to synthesize diverse and complex derivatives. The challenge often lies in controlling the reaction to achieve the desired isomer (regio- and stereoselectivity), a task made difficult by the strained nature of the four-membered ring. bohrium.comresearchgate.net

Current research is focused on:

Divergent Synthesis: Methods are being developed that allow for the creation of multiple different product types from a single starting material by slightly changing the reaction conditions. For instance, the fluorination of alkylidenecyclobutanes with Selectfluor can yield fluorohydrins, fluoroethers, or fluoroesters, depending on the nucleophilic reagent used. bohrium.comrsc.org

Asymmetric Catalysis: A significant challenge is the synthesis of chiral fluorinated cyclobutane derivatives. nih.govbohrium.com Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has emerged as a powerful technique to produce chiral building blocks with excellent regio- and enantioselectivity. researchgate.netnih.govbohrium.com These building blocks are versatile platforms for creating a wide diversity of enantioenriched fluorinated cyclobutane derivatives. researchgate.netnih.govbohrium.com

C–H Functionalization: This strategy involves the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. Applying C–H functionalization logic to cyclobutane synthesis provides a modern alternative to traditional methods like photocycloaddition, enabling the construction of complex, unsymmetrical products. acs.org

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The integration of AI/ML in the context of (3-Fluoro-1-phenylcyclobutyl)methanol and related compounds involves several key areas:

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for target molecules. These systems learn from the entire body of published chemical reactions to suggest viable routes, sometimes improving on established, human-designed syntheses. nih.gov

Property Prediction: ML models can be trained on datasets of existing compounds to predict the physicochemical and biological properties of new, unsynthesized molecules. For fluorinated compounds, specific models have been developed to predict crucial parameters like lipophilicity (LogP) and acidity (pKa), which are vital for drug development. researchgate.net

De Novo Molecular Design: AI algorithms can generate millions of novel chemical structures that have never been seen before. scienceblog.com By combining generative models with property prediction filters, researchers can direct the AI to design molecules with specific characteristics, such as antibacterial activity or a desired scaffold shape. scienceblog.com

Automated Synthesis: The ultimate integration involves combining AI-driven synthesis planning with robotic platforms. These automated systems can execute the synthesis of a target compound with minimal human intervention, accelerating the design-make-test-analyze cycle in drug discovery. nih.gov

Table 2: Applications of AI/ML in the Chemical Discovery Pipeline

| Stage | AI/ML Application | Potential Impact |

|---|---|---|

| Design | De novo generation of molecules with target properties | Exploration of vast, untapped chemical space scienceblog.com |

| Planning | Computer-Aided Synthesis Planning (CASP) | Rapid identification of efficient and novel synthetic routes iscientific.org |

| Execution | Control of robotic platforms for automated synthesis | Accelerated synthesis and high-throughput experimentation nih.gov |

| Analysis | Prediction of properties (e.g., LogP, pKa, bioactivity) | Prioritization of candidates before costly synthesis researchgate.net |

Design of Next-Generation Fluorinated Cyclobutane Scaffolds

The cyclobutane ring is considered an attractive three-dimensional (3D) scaffold, offering a unique geometry that is underrepresented in current screening libraries for fragment-based drug discovery (FBDD). researchgate.net Fluorination further enhances its appeal by allowing fine-tuning of metabolic stability, binding affinity, and other pharmacological properties. bohrium.com

Future work in this area will likely concentrate on:

Bioisosteric Replacement: Fluorinated cyclobutane moieties are being designed as bioisosteres for common chemical groups. For example, a CF3-cyclobutane has been successfully used as a unique analogue of a tert-butyl group, a common feature in many drug molecules. nih.govacs.org This allows for the modification of a drug's properties while maintaining its core binding interactions.

Conformationally Restricted Analogues: The rigid structure of the cyclobutane ring can be used to lock flexible molecules into a specific conformation. This is a valuable strategy in drug design for improving selectivity and potency. A series of GABA analogs based on a monofluorinated cyclobutane scaffold has been designed and synthesized using this principle. researchgate.net

Novel Chemical Space: Researchers are focused on developing synthetic methods to access new and diverse fluorinated cyclobutane derivatives. nih.govresearchgate.net The goal is to create libraries of unique 3D fragments that can be used to discover drugs with novel mechanisms of action. researchgate.net

Q & A

Q. Critical Parameters :

Validation : Use ¹⁹F NMR to confirm fluorination (δ ≈ -120 to -160 ppm) and GC-MS/HPLC to assess purity (>95% recommended for biological assays).

How can researchers resolve contradictory stereochemical outcomes in fluorinated cyclobutane derivatives?

Advanced Question

Contradictions in stereochemistry often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and compare retention times with known standards .

- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict thermodynamically favored transition states .

- Control Experiments : Test radical inhibitors (TEMPO) or ionic catalysts (e.g., Lewis acids) to isolate mechanistic pathways .

Example : In a study of analogous fluorocyclobutanes, TEMPO suppressed radical-mediated racemization, yielding 85% enantiomeric excess (ee) .

What analytical techniques are most effective for characterizing fluorinated cyclobutane metabolites in biological systems?

Basic Question

- LC-HRMS : Detects metabolites with ppm-level mass accuracy (use C18 columns and 0.1% formic acid in mobile phase).

- ¹H/¹³C/¹⁹F NMR : Assign fluorine coupling patterns (³J₆-F ≈ 8–12 Hz for para-substituted phenyl groups) .

- X-ray Crystallography : Resolves absolute configuration of crystalline intermediates (critical for structure-activity studies) .

Data Interpretation : Fluorine’s strong electronegativity downfield-shifts adjacent protons (Δδ ≈ 0.2–0.5 ppm in ¹H NMR).

How does the fluorine substituent impact the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Advanced Question

Fluorine enhances metabolic stability and membrane permeability due to:

Q. Comparative Data :

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| t₁/₂ (plasma) | 6.2 h | 2.8 h |

| Caco-2 Papp (×10⁻⁶ cm/s) | 12.4 | 8.1 |

What methodologies are recommended for analyzing contradictory binding affinity data in target interaction studies?

Advanced Question

Discrepancies in IC₅₀/Kd values may stem from assay conditions or protein flexibility. Mitigation strategies include:

- Surface Plasmon Resonance (SPR) : Validate binding kinetics under standardized buffer conditions (e.g., pH 7.4, 150 mM NaCl).

- Molecular Dynamics (MD) Simulations : Identify conformational changes in targets (e.g., GPCRs) over 100-ns trajectories .

- Orthogonal Assays : Cross-validate with ITC (isothermal titration calorimetry) or fluorescence polarization .

Case Study : A fluorinated cyclobutane derivative showed 10-fold higher Kd in SPR vs. FP due to avidity effects in multivalent binding .

How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical integrity?

Basic Question

- Flow Chemistry : Continuous processing minimizes thermal degradation (e.g., 70% yield at 10 g scale vs. 50% in batch) .

- Catalyst Screening : Use high-throughput platforms to identify ligands (e.g., Josiphos) that enhance enantioselectivity .

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR/Raman for real-time monitoring .

What are the key differences in biological activity between this compound and its 3-chloro or 3-methyl analogs?

Advanced Question

Fluorine’s electronegativity and size (van der Waals radius: 1.47 Å vs. Cl: 1.75 Å) influence target interactions:

| Analog | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| 3-Fluoro | 12.3 ± 1.2 | 0.45 |

| 3-Chloro | 8.9 ± 0.8 | 0.32 |

| 3-Methyl | 25.6 ± 2.1 | 0.68 |

Fluorine’s inductive effect stabilizes hydrogen bonds in enzyme active sites, while methyl groups enhance hydrophobic interactions but reduce selectivity .

How should researchers address discrepancies in cytotoxicity data across cell lines?

Advanced Question

- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities.

- Mechanistic Studies : Use siRNA knockdowns to confirm target dependency (e.g., apoptosis via caspase-3 activation) .

- Media Effects : Control for serum protein binding (e.g., 10% FBS reduces free drug concentration by 40%) .

Example : A 3-fluorocyclobutane derivative showed IC₅₀ = 5 μM in HeLa vs. 18 μM in HEK293, linked to differential expression of ABC transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.